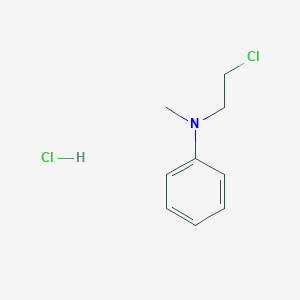
N-(2-chloroethyl)-N-methylaniline;hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-chloroethyl)-N-methylaniline;hydrochloride is a chemical compound that belongs to the class of organic compounds known as anilines. It is characterized by the presence of a chloroethyl group and a methyl group attached to the nitrogen atom of an aniline ring. This compound is often used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and medicine.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-chloroethyl)-N-methylaniline;hydrochloride typically involves the reaction of aniline with 2-chloroethanol in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate, which is then treated with hydrochloric acid to yield the final product. The reaction conditions generally include:
Temperature: 50-70°C
Solvent: Ethanol or water
Reaction Time: 4-6 hours
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through a continuous flow process. This method involves the use of a packed bed reactor where aniline and 2-chloroethanol are continuously fed into the reactor along with a base. The reaction mixture is then passed through a series of purification steps, including distillation and crystallization, to obtain the pure compound.
化学反应分析
Types of Reactions
N-(2-chloroethyl)-N-methylaniline;hydrochloride undergoes several types of chemical reactions, including:
Substitution Reactions: The chloroethyl group can be substituted by various nucleophiles such as thiols, amines, and alcohols.
Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides.
Reduction Reactions: The nitro group, if present, can be reduced to an amine.
Common Reagents and Conditions
Substitution: Sodium thiolate, ammonia, or ethanolamine in the presence of a base.
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Major Products Formed
Substitution: Thiol-substituted aniline, aminoethyl aniline, or hydroxyethyl aniline.
Oxidation: N-(2-chloroethyl)-N-methylaniline N-oxide.
Reduction: N-(2-chloroethyl)-N-methylaniline.
科学研究应用
N-(2-chloroethyl)-N-methylaniline;hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the study of enzyme inhibition and protein modification.
Medicine: Investigated for its potential use in the development of anticancer drugs.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
作用机制
The mechanism of action of N-(2-chloroethyl)-N-methylaniline;hydrochloride involves the alkylation of nucleophilic sites in biological molecules. The chloroethyl group reacts with nucleophiles such as DNA, RNA, and proteins, leading to the formation of covalent bonds. This alkylation can result in the inhibition of enzyme activity, disruption of DNA replication, and induction of cell death. The molecular targets include guanine bases in DNA and cysteine residues in proteins.
相似化合物的比较
Similar Compounds
- N-(2-chloroethyl)-N-nitrosourea
- N-(2-chloroethyl)-N-cyclohexylamine
- N-(2-chloroethyl)-N-methylbenzylamine
Uniqueness
N-(2-chloroethyl)-N-methylaniline;hydrochloride is unique due to its specific substitution pattern on the aniline ring, which imparts distinct chemical reactivity and biological activity. Compared to other similar compounds, it exhibits a higher degree of selectivity in its alkylation reactions, making it a valuable tool in targeted chemical synthesis and biological studies.
属性
CAS 编号 |
50663-71-3 |
|---|---|
分子式 |
C9H13Cl2N |
分子量 |
206.11 g/mol |
IUPAC 名称 |
N-(2-chloroethyl)-N-methylaniline;hydrochloride |
InChI |
InChI=1S/C9H12ClN.ClH/c1-11(8-7-10)9-5-3-2-4-6-9;/h2-6H,7-8H2,1H3;1H |
InChI 键 |
CPKPCJRDSUEZSR-UHFFFAOYSA-N |
规范 SMILES |
CN(CCCl)C1=CC=CC=C1.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















